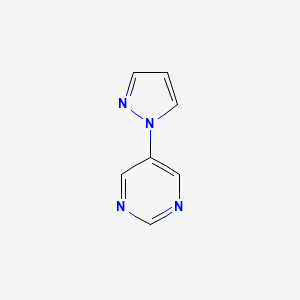![molecular formula C18H18ClNO4 B2469373 [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794908-62-5](/img/structure/B2469373.png)
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
カタログ番号 B2469373
CAS番号:
1794908-62-5
分子量: 347.8
InChIキー: HIUHGFKGZFQVDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including anilino, methoxyphenyl, and acetate groups. These groups are common in many organic compounds and can confer various properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the anilino group might undergo electrophilic substitution reactions, while the acetate group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Metabolism and Herbicide Research
- The metabolism of similar chloroacetamide herbicides, which share structural similarities with the specified compound, has been studied extensively. For instance, acetochlor, alachlor, butachlor, and metolachlor, which have chloroacetamide as a key component, undergo complex metabolic pathways involving bioactivation and subsequent oxidation to form carcinogenic products. This research is significant in understanding the biochemical pathways and potential health risks associated with these herbicides (Coleman et al., 2000).
Catalysis in Organic Synthesis
- A study on the α-oxidation of aromatic ketones, using a similar compound, demonstrates its relevance in organic synthesis. Specifically, palladium-catalyzed α-oxidation processes involving 2-(2-methylphenyl)-2-oxoethyl acetates have been explored, highlighting the compound's potential in facilitating complex chemical reactions (Chen et al., 2016).
Drug Design and Pharmacology
- Derivatives of the compound have been synthesized and evaluated for potential analgesic and anti-inflammatory activities. The synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which incorporate elements similar to the specified compound, has shown promising results in the development of new pharmacological agents (Dewangan et al., 2015).
Corrosion Inhibition Studies
- Quinoxaline derivatives, incorporating structural elements akin to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies provide insights into the protective capabilities of such compounds in industrial applications (Zarrouk et al., 2014).
Natural Products and Isolation
- Research on novel natural products, including compounds structurally related to the specified chemical, has led to the discovery of unique compounds with various potential applications. For instance, compounds isolated from Turkish lichens have been structurally elucidated, showcasing the diversity and utility of naturally occurring chemical structures (Kirmizigul et al., 2003).
Crystallography and Material Science
- The synthesis and crystal structure analysis of depside derivatives, including 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, contribute to material science and crystallography. Understanding the crystal structures of such compounds aids in the development of new materials with specific properties (Lv et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-7-8-15(14(19)9-12)20-17(21)11-24-18(22)10-13-5-3-4-6-16(13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHGFKGZFQVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

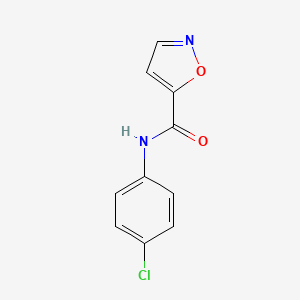
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)
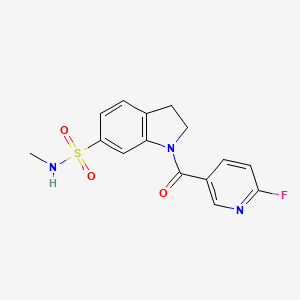

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)
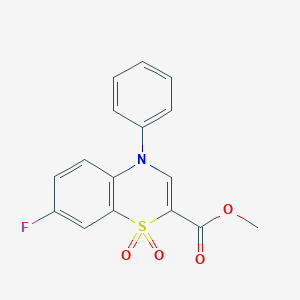
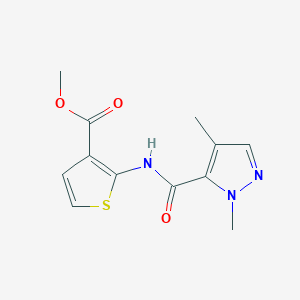

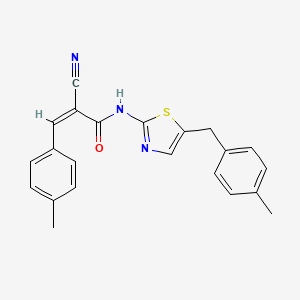
![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)
